molecular formula C15H9ClFNO3S B2542011 3-[(4-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one CAS No. 866727-75-5

3-[(4-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one

Cat. No.: B2542011
CAS No.: 866727-75-5
M. Wt: 337.75
InChI Key: DFDKVZQSWJHHOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one is a synthetic small molecule based on the quinolin-4-one heterocyclic scaffold, a structure recognized for its broad spectrum of biological activities and significance in medicinal chemistry research . The compound features a 4-chlorophenylsulfonyl group at the 3-position and a fluorine atom at the 6-position of the quinolinone core, modifications that are strategically valuable for investigating structure-activity relationships (SAR). Quinolin-4-ones, also known as quinolones, are azaheterocyclic compounds that occur naturally in some plants and microorganisms but are more commonly engineered synthetically to develop novel bioactive agents . This compound is exclusively intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers value this scaffold for its potential in multiple discovery domains. The quinolin-4-one core is a privileged structure in drug discovery, with derivatives historically developed as antibacterial agents and more recently gaining significant attention for their antiproliferative effects in oncology research . The specific substitution pattern on this compound—particularly the electron-withdrawing sulfonyl and fluoro groups—is typical of structures investigated for their interaction with biological targets. The presence of the fluorine atom can enhance membrane permeability and metabolic stability, while the sulfonyl group can serve as a key pharmacophore for target binding. This makes it a versatile intermediate for synthesizing novel analogs or for use in biochemical screening assays to identify new inhibitors or modulators of disease-relevant enzymes and pathways.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-fluoro-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFNO3S/c16-9-1-4-11(5-2-9)22(20,21)14-8-18-13-6-3-10(17)7-12(13)15(14)19/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDKVZQSWJHHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Sulfonylation: The 4-chlorophenylsulfonyl group is introduced through a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonyl Group

The sulfonyl moiety acts as an electron-withdrawing group, facilitating nucleophilic substitution reactions. Key observations include:

Reaction with Hydrazines

  • Reacts with hydrazine hydrate to form hydrazide derivatives under reflux conditions (methanol, 3 hrs) .

  • Intermediate hydrazides serve as precursors for heterocyclic synthesis (e.g., oxadiazoles via cyclization with CS₂/KOH) .

Table 1: Reaction Conditions for Hydrazide Formation

ReagentSolventTemperatureTimeProduct
Hydrazine hydrateMethanolReflux3 hrsPiperidin-4-carbohydrazide

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles:

Oxadiazole Formation

  • Reacts with carbondisulphide and KOH in ethanol to yield 1,3,4-oxadiazole-2-thiol derivatives (6 hrs reflux) .

  • Mechanism involves deprotonation of hydrazide intermediates, followed by CS₂ insertion and acidification .

Table 2: Cyclization Parameters

Cyclizing AgentBaseSolventTimeProduct
CS₂KOHEthanol6 hrsOxadiazole-thiol derivatives

Electrophilic Aromatic Substitution (EAS)

The quinoline core undergoes EAS at electron-rich positions:

Halogenation/Nitration

  • Limited direct data, but analogous quinoline derivatives show reactivity at C-5/C-7 positions under HNO₃/H₂SO₄ or halogenating agents .

  • Fluorine at C-6 directs incoming electrophiles to para positions relative to itself .

Reduction and Oxidation

Quinoline Ring Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a tetrahydroquinoline structure, though specific yields are undocumented .

Sulfonyl Group Stability

  • Resists oxidation under mild conditions but may degrade under strong oxidizers (e.g., KMnO₄) .

Functional Group Modifications

Acylation

  • Reacts with acetic anhydride to form acetylated derivatives at the hydrazide nitrogen (pyridine, room temperature) .

Alkylation

  • Lithium hydride-mediated alkylation with alkyl/aralkyl halides in DMF produces thioether-linked oxadiazoles (4–5 hrs stirring) .

Table 3: Alkylation Conditions

Alkylating AgentBaseSolventTimeProduct
R-X (alkyl halide)LiHDMF4–5 hrs2-[(Alkyl)thio]-1,3,4-oxadiazoles

Mechanistic Insights

  • Zwitterionic Intermediates : Reactions with amines proceed via zwitterionic tetrahedral intermediates (T±), as observed in analogous thionocarbonate systems .

  • Acid/Base Catalysis : pH-sensitive steps (e.g., cyclization) require precise control, often maintained at pH 6–10 using Na₂CO₃ or HCl .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Research indicates that 3-[(4-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one exhibits significant antimicrobial properties. Studies have shown that derivatives of quinoline compounds can inhibit the growth of various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The mechanism of action likely involves the disruption of bacterial cellular processes, making it a candidate for further development as an antibacterial agent .
  • Anti-inflammatory Effects
    • The compound has been studied for its anti-inflammatory potential. Similar quinoline derivatives have demonstrated the ability to modulate inflammatory pathways by affecting cyclic adenosine monophosphate (cAMP) levels, which are crucial in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
  • Anticancer Properties
    • Preliminary studies indicate that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, which could be attributed to its ability to interfere with specific signaling pathways involved in cell proliferation and survival .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include sulfonation and fluorination processes. The resulting compound can serve as a precursor for synthesizing various derivatives with enhanced biological activities.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Mycobacterium smegmatis
Anti-inflammatoryModulation of cAMP levels
AnticancerInduction of apoptosis in cancer cells

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various therapeutic contexts:

  • Antimicrobial Efficacy Study
    • A study assessed the compound's effectiveness against multiple bacterial strains using well diffusion methods, revealing significant inhibition zones compared to control groups. This study emphasizes its potential as an antibacterial agent .
  • Inflammation Model
    • In vivo studies involving animal models demonstrated that administration of the compound reduced symptoms associated with induced inflammation, suggesting its utility in developing anti-inflammatory drugs.
  • Cancer Research
    • Research focusing on the compound's effect on cancer cell lines showed promising results regarding its ability to reduce cell viability and induce apoptosis, indicating potential applications in oncology .

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3-[(4-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one and analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Differences Potential Implications
This compound (Main compound) C₁₆H₁₀ClFNO₃S 365.78* - 3-(4-chlorophenyl)sulfonyl
- 6-fluoro
- 4(1H)-one
Reference compound Balances electronic effects and steric bulk; may optimize target binding.
3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one () C₉H₄ClFNO₂ 213.59 - 3-chloro
- 6-fluoro
- 4-hydroxy
- 2(1H)-one
Hydroxy group at position 4; 2(1H)-one core Increased polarity may reduce membrane permeability; altered hydrogen-bonding potential.
Enrofloxacin Impurity F () C₁₅H₁₈FN₃O 299.33 - 1-cyclopropyl
- 7-(4-ethylpiperazin-1-yl)
- 6-fluoro
- 4(1H)-one
Ethylpiperazinyl group at position 7; lacks sulfonyl Enhanced solubility due to piperazinyl group; likely retains antibacterial activity.
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one () C₁₂H₁₀ClFNO 254.67 - 7-chloro
- 1-cyclopropyl
- 6-fluoro
- 2,3-dihydro
Partially saturated quinoline ring Reduced aromaticity may weaken intercalation with DNA; altered pharmacokinetics.
3-[(3-Chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)quinolin-4(1H)-one () C₂₇H₂₄ClFN₂O₃S 535.01 - 3-(3-chlorophenyl)sulfonyl
- 7-diethylamino
- 1-(4-methylbenzyl)
Meta-chlorophenyl sulfonyl; bulky diethylamino and benzyl groups Increased steric hindrance may reduce target affinity; enhanced lipophilicity.

*Molecular weight calculated based on formula C₁₆H₁₀ClFNO₃S.

Key Findings from Structural Analysis

Sulfonyl Group Position: The para-chlorophenylsulfonyl group in the main compound (position 4) may allow better π-π stacking in hydrophobic pockets compared to the meta-chlorophenylsulfonyl analog ().

Substituent Effects on Solubility :

  • Hydroxy groups () increase polarity, likely reducing bioavailability.
  • Piperazinyl/piperidinyl groups () improve water solubility via hydrogen bonding.

Steric Bulk: 4-Methylbenzyl and diethylamino substituents () introduce steric hindrance, which may limit penetration into bacterial cells.

Biological Activity

3-[(4-Chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one is a synthetic compound belonging to the class of fluoroquinolones, which are known for their broad-spectrum antibacterial properties. This compound has garnered attention in recent research due to its potential therapeutic applications, particularly in the fields of antimicrobial activity, enzyme inhibition, and anticancer effects.

  • Molecular Formula : C15H9ClFNO3S
  • Molecular Weight : 337.8 g/mol
  • CAS Number : 866727-75-5

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains tested . The compound's mechanism of action may involve interference with bacterial DNA gyrase or topoisomerase IV, which are essential for bacterial replication.

Enzyme Inhibition

The compound has shown promising results as an inhibitor of various enzymes:

  • Acetylcholinesterase (AChE) : It displayed strong inhibitory activity, which is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Urease : The compound was identified as a potent urease inhibitor, with some derivatives showing IC50 values significantly lower than standard reference compounds . This suggests potential applications in treating urease-related infections and conditions.

Anticancer Potential

The sulfonamide functionality in the compound is linked to various anticancer activities. Research has highlighted that derivatives of sulfonamides can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including the modulation of cell cycle progression and induction of oxidative stress .

Study on Enzyme Inhibition

In a pharmacological evaluation, several synthesized derivatives were tested for their AChE and urease inhibitory activities. The study reported that certain compounds exhibited IC50 values as low as 0.63 µM for AChE inhibition, indicating a high level of potency compared to standard inhibitors . This suggests that this compound and its derivatives could serve as lead compounds for developing new therapeutic agents.

Antibacterial Screening

A comparative study assessed the antibacterial efficacy of this compound against a panel of pathogens. The results showed that while it had moderate activity against Staphylococcus aureus, it was particularly effective against Escherichia coli, demonstrating its potential as a treatment option for bacterial infections resistant to conventional antibiotics .

Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong
AChE InhibitionHuman AChE0.63
Urease InhibitionUrease from Proteus vulgaris1.13

Q & A

Q. What are the recommended synthetic routes for 3-[(4-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one, and how can reaction yields be optimized?

A common approach involves sulfonylation of a pre-formed quinolin-4(1H)-one scaffold. For example, reacting 6-fluoroquinolin-4(1H)-one with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF. Yield optimization requires strict control of stoichiometry (1:1.05 molar ratio of substrate to sulfonyl chloride), inert atmosphere (N₂), and temperature (323 K for 2–6 hours) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (chloroform/ether) is critical. Low yields (~55%) may arise from incomplete sulfonylation or side reactions; TLC monitoring and iterative solvent selection (e.g., ethanol vs. DMF) can mitigate this .

Q. How can the molecular structure of this compound be validated using crystallographic methods?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals suitable for SCXRD can be grown via slow evaporation of ether or chloroform solutions. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure, with hydrogen atoms positioned geometrically and refined using a riding model. Key parameters include bond lengths (e.g., C–S bond ~1.76 Å for sulfonyl groups) and dihedral angles (e.g., 11–66° between aromatic planes) to confirm steric and electronic effects . WinGX provides a user-friendly interface for small-molecule crystallography, integrating SHELX tools with visualization features .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (COSY, HSQC). The quinolin-4(1H)-one NH proton typically appears as a singlet at δ 12–13 ppm, while sulfonyl groups deshield adjacent aromatic protons .
  • HRMS : Confirm molecular weight (e.g., exact mass 462.1573) using ESI-TOF or MALDI-TOF .
  • IR : Identify carbonyl (C=O, ~1670 cm⁻¹) and sulfonyl (S=O, ~1350/1150 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound against specific targets?

Combine molecular docking (e.g., AutoDock Vina) with 3D-QSAR models. For example:

  • Docking : Use the compound’s crystal structure (from SCXRD) to simulate binding to targets like RGS4 (Regulator of G-protein Signaling 4). Focus on sulfonyl and fluorophenyl moieties for hydrogen bonding and hydrophobic interactions .
  • 3D-QSAR : Align analogs using CoMFA/CoMSIA to correlate substituent effects (e.g., electron-withdrawing fluorine) with activity trends . Validate predictions with in vitro assays (e.g., TR-FRET for RGS4 inhibition) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions or impurity profiles. Address via:

  • Dose-response validation : Test across multiple concentrations (e.g., 1 nM–100 µM) in standardized models (e.g., MES for anticonvulsant activity) .
  • Purity verification : Use HPLC (Chromolith columns, 90% acetonitrile/water) to confirm ≥95% purity. Impurities like unreacted sulfonyl chloride can skew bioassays .
  • Orthogonal assays : Compare results from TR-FRET (high-throughput) and electrophysiology (mechanistic) to confirm target engagement .

Q. How can structure-activity relationship (SAR) studies guide further optimization?

  • Core modifications : Replace the 4(1H)-one with a thione to enhance metabolic stability.
  • Substituent effects : Introduce electron-donating groups (e.g., -OCH₃) at position 6 instead of fluorine to modulate lipophilicity (logP) and blood-brain barrier penetration .
  • Sulfonyl group : Compare 4-chlorophenylsulfonyl with 4-fluorophenylsulfonyl to assess halogen-dependent toxicity .

Q. What are the challenges in assessing the compound’s pharmacokinetics (PK) and toxicity?

  • In vitro ADME : Use Caco-2 cells for permeability assays (Papp < 10⁻⁶ cm/s suggests poor absorption). Monitor CYP450 inhibition (e.g., CYP3A4) to predict drug-drug interactions .
  • In vivo toxicity : Acute toxicity studies in rodents (LD₅₀ determination) and genotoxicity assays (Ames test) are critical. The sulfonyl group may induce hepatotoxicity; monitor ALT/AST levels .

Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of sulfonyl chlorides .
  • Crystallography : Always deposit SCXRD data in the Cambridge Structural Database (CSD) for peer validation .
  • Bioactivity assays : Include positive controls (e.g., valproic acid for anticonvulsant studies) to benchmark results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.